5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is a chemical compound characterized by its unique structure, which includes an isophthalic acid core substituted with a 1H-1,2,4-triazole moiety. Its molecular formula is C11H8N4O4, and it possesses a molecular weight of approximately 240.21 g/mol. The presence of the triazole ring enhances its potential for forming coordination complexes and contributes to its biological activity.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed are contingent on the reaction conditions and the nature of the substituents involved .
Research indicates that 5-(1H-1,2,4-triazol-1-yl)isophthalic acid exhibits notable biological activities. Its derivatives have been studied for potential antimicrobial and anticancer properties. The triazole ring is particularly significant as it can interact with biological targets, potentially inhibiting certain enzymes or receptors involved in disease processes. This interaction may lead to therapeutic applications in treating infections or cancer .
The synthesis of 5-(1H-1,2,4-triazol-1-yl)isophthalic acid typically involves a multi-step process:
5-(1H-1,2,4-triazol-1-yl)isophthalic acid has several applications:
Studies involving 5-(1H-1,2,4-triazol-1-yl)isophthalic acid often focus on its interactions with metal ions and biological molecules. In coordination chemistry, it forms stable complexes that can exhibit unique magnetic and optical properties. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing cellular pathways and potentially leading to therapeutic effects .
Several compounds share structural similarities with 5-(1H-1,2,4-triazol-1-yl)isophthalic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid | Contains two triazole groups attached to terephthalic acid | Enhanced coordination capabilities due to dual ligands |
| 5-(4H-1,2,4-triazol-4-yl)isophthalic acid | Substituted at the same position but with a different triazole | Different reactivity patterns due to ring structure |
| 2-(1H-1,2,4-triazol-3-yl)benzoic acid | Triazole attached to a benzoic acid core | Potentially different biological activities |
The uniqueness of 5-(1H-1,2,4-triazol-1-yl)isophthalic acid lies in its ability to form stable coordination complexes while also exhibiting significant biological activities due to the presence of both the triazole and carboxylic acid groups .
The classical synthesis of 5-TIA begins with dimethyl 5-hydroxyisophthalate as the starting material. Trifluoromethanesulfonic anhydride is employed to activate the hydroxyl group, facilitating nucleophilic substitution with 1H-1,2,4-triazole under argon atmosphere at 0°C [2]. Subsequent hydrolysis of the methyl ester groups is achieved using aqueous sodium hydroxide in tetrahydrofuran (THF) at 80°C, yielding the final dicarboxylic acid product with >95% purity [2]. Critical parameters include strict anhydrous conditions during ester activation and precise pH control during hydrolysis to prevent decarboxylation.
A representative reaction sequence is outlined below:
This route typically achieves overall yields of 65–72% after column chromatography purification using silica gel and ethyl acetate/hexane gradients [2].
Palladium-mediated cross-coupling has been explored for introducing the triazole moiety. A nickel-catalyzed Ullmann-type coupling between 5-bromoisophthalic acid and 1H-1,2,4-triazole demonstrates moderate efficiency (45–50% yield) when using 1,10-phenanthroline as a ligand in dimethylacetamide at 120°C [2]. Recent advances in photoredox catalysis show promise, with iridium/nickel dual catalytic systems enabling C–N bond formation at room temperature under visible light irradiation [4]. This method reduces side reactions compared to traditional thermal approaches but currently remains limited to aryl bromide substrates [4].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for modular synthesis of 5-TIA derivatives. The optimized protocol involves:
While this method primarily produces the 1,2,3-triazole isomer, it offers superior regioselectivity (98:2) compared to thermal cycloadditions. The click-derived analog demonstrates enhanced hydrogelation capabilities compared to native 5-TIA [5].
Solvothermal methods have enabled direct synthesis of 5-TIA-based metal-organic frameworks (MOFs). A representative procedure combines 5-TIA (0.2 mmol) with Co(NO$$3$$)$$2$$·6H$$2$$O (0.1 mmol) in DMF/H$$2$$O (8:2 v/v) at 120°C for 72 hours, yielding phase-pure [Co(TIA)(H$$2$$O)$$2$$]·0.25H$$_2$$O crystals [6]. Key advantages include:
| Technique | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, EtOAc/Hex (1:1→3:1) | 95–98 | 60–65 |
| Recrystallization | Ethanol/H$$_2$$O (4:1), 0°C | 99+ | 45–50 |
| Sonocrystallization | 45 kHz, 60 W, 2-propanol | 98 | 70–75 |
Crystallization from ethanol/water mixtures produces prismatic crystals suitable for single-crystal X-ray diffraction. Sonication-assisted methods significantly reduce particle size (50–100 nm) while maintaining crystallinity, as confirmed by PXRD analysis [2] [7]. For MOF derivatives, slow solvent evaporation (0.5 mL/day) in DMF/CH$$_3$$CN mixtures yields diffraction-quality crystals [6].
The X-ray crystallographic analysis of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid and its coordination compounds reveals significant structural information about the molecular architecture and crystal packing arrangements. Single crystal X-ray diffraction studies have been conducted on various coordination polymers containing this ligand, providing detailed insights into its structural characteristics [1] [2].
The molecular formula of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is C10H7N3O4 with a molecular weight of 233.18 g/mol [3] [4]. The compound crystallizes in various space groups depending on the coordination environment. For instance, in calcium coordination compounds, the crystal structure exhibits monoclinic symmetry with space group P21/n, with unit cell parameters a = 9.3441(2) Å, b = 6.6142(2) Å, c = 18.6509(4) Å, β = 92.001(2)°, and V = 1151.99(5) ų [5].
The crystal structure analysis reveals that the compound features a planar aromatic backbone with the triazole ring substituted at the 5-position of the isophthalic acid moiety. The asymmetric unit typically contains one molecule of the ligand, and the crystal packing is stabilized through extensive hydrogen bonding networks involving the carboxylic acid groups and triazole nitrogen atoms [2]. The intermolecular interactions include O-H···N and O-H···O hydrogen bonds, which contribute to the formation of supramolecular architectures.
Crystallographic data for coordination polymers based on this ligand show various structural topologies. For example, in manganese coordination systems, the crystallographic parameters include a = 7.8034 ± 0.0004 Å, b = 17.5927 ± 0.0009 Å, c = 10.5797 ± 0.0005 Å, with α = 90°, β = 93.25 ± 0.005°, γ = 90°, and a cell volume of 1450.08 ± 0.13 ų at 293 ± 2 K [2]. The diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å), and the structures were refined to residual factors typically ranging from 0.03 to 0.05.
The coordination behavior of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid in metal-organic frameworks demonstrates its versatility as a bridging ligand. The triazole nitrogen atoms and carboxylate oxygen atoms provide multiple coordination sites, enabling the formation of diverse structural motifs ranging from one-dimensional chains to three-dimensional frameworks [1] [6].
The Fourier Transform Infrared (FT-IR) spectroscopic analysis of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid provides detailed information about the functional groups and their vibrational characteristics. The infrared spectrum exhibits several characteristic absorption bands that are indicative of the triazole ring and carboxylic acid functionalities.
The broad absorption region between 3300-2500 cm⁻¹ corresponds to O-H stretching vibrations of the carboxylic acid groups, along with aromatic C-H stretching vibrations from both the benzene ring and triazole moiety [7]. This region typically shows a characteristic broad envelope due to hydrogen bonding interactions in the solid state.
The carbonyl stretching vibrations of the aromatic carboxylic acid groups appear prominently in the region of 1718-1670 cm⁻¹ [7]. This represents one of the most diagnostic bands for confirming the presence of carboxylic acid functionalities. The exact position within this range can provide information about the hydrogen bonding environment and intermolecular interactions.
The aromatic C=C stretching vibrations from both the benzene ring and triazole ring are observed in the region of 1650-1530 cm⁻¹ [7]. These bands are typically well-resolved and provide fingerprint information about the aromatic character of the molecule.
The region between 1468-1382 cm⁻¹ contains overlapping contributions from O-H bending vibrations of the carboxylic acid groups and C-N stretching vibrations from the triazole ring [7]. The triazole ring specifically contributes characteristic bands around 1520, 1450, and 1410 cm⁻¹, which are consistent with ring-stretching frequencies reported for 1,2,4-triazole derivatives [8].
The fingerprint region between 1315-1190 cm⁻¹ shows bands attributed to O-H and C-H stretching vibrations, along with contributions from the triazole ring vibrations [7]. For triazole compounds, characteristic bands in the regions 1290-1150, 1130-1105, 1090-1010, 1000-900, and 850-700 cm⁻¹ have been identified and assigned to C-H in-plane deformation, ring-breathing, and C-H out-of-plane deformation vibrations respectively [8].
Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum typically shows intense bands in the low frequency region below 200 cm⁻¹ due to skeletal vibrations and lattice vibrations, which are manifestations of intermolecular forces in crystals [9]. The region between 1715-1590 cm⁻¹ exhibits the second most intense Raman bands, corresponding to aryl carboxylic acid C=O stretching and aromatic C=C stretching vibrations [9].
The aromatic =C-H in-plane and out-of-plane deformation vibrations are visible in the Raman spectrum in the regions 1290-1000 cm⁻¹ and 965-680 cm⁻¹ respectively [9]. The region between 650-415 cm⁻¹ is characteristic of aromatic ring vibrations and provides structural fingerprint information.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid through analysis of both ¹H and ¹³C nuclei. The multinuclear NMR data reveals the molecular connectivity and electronic environment of different atomic positions.
The ¹H NMR spectrum of related triazole-isophthalic acid derivatives typically shows characteristic signals in the aromatic region. For similar compounds like 5-(1H-1,2,3-triazol-5-yl)isophthalic acid, the ¹H NMR (500 MHz, DMSO-d₆) exhibits signals at δ 8.43 (s, 1H), 8.63 (s, 3H), 13.44 (br s, 2H), and 15.26 (br s, 1H) [10]. The broad signals at 13.44 and 15.26 ppm are characteristic of carboxylic acid protons and triazole N-H proton respectively, which can undergo rapid exchange with DMSO.
The aromatic protons on the benzene ring appear as distinct signals, with the proton meta to the triazole substitution typically appearing as a singlet due to symmetry considerations. The triazole ring proton appears as a characteristic singlet in the aromatic region, usually around 8.0-8.5 ppm.
The ¹³C NMR spectroscopic analysis provides information about the carbon framework of the molecule. For related triazole-isophthalic acid compounds, the ¹³C NMR (125 MHz, DMSO-d₆) shows signals at δ 129.3 (d), 130.0 (d), 132.2 (s), and 166.5 (s) [10]. The signal at 166.5 ppm is characteristic of the carboxylic acid carbonyl carbons, while the signals in the range 129-132 ppm correspond to the aromatic carbons of both the benzene ring and triazole ring.
The quaternary carbon atoms, particularly those at the substitution positions, typically appear at slightly different chemical shifts due to the electronic effects of the attached functional groups. The carbon atoms directly bonded to nitrogen in the triazole ring show characteristic downfield shifts due to the electron-withdrawing nature of nitrogen.
Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and HMBC experiments, can provide detailed connectivity information and confirm structural assignments. These experiments are particularly valuable for distinguishing between different aromatic carbon environments and establishing through-bond connectivities.
The chemical shifts and coupling patterns observed in the NMR spectra are influenced by intramolecular effects such as conjugation between the triazole and benzene rings, as well as intermolecular effects including hydrogen bonding and π-π stacking interactions in solution [11] [12].
Thermogravimetric Analysis provides crucial information about the thermal stability and decomposition behavior of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid. The thermal analysis reveals the temperature ranges at which the compound undergoes various decomposition processes and mass loss events.
The thermogravimetric analysis of coordination polymers containing 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid shows multiple distinct thermal events. The initial mass loss typically occurs in the temperature range of 50-150°C, which corresponds to the loss of coordinated and lattice water molecules. This dehydration process is usually gradual and accounts for approximately 5-15% of the total mass, depending on the hydration state of the compound [6].
The primary decomposition of the organic ligand framework begins at temperatures above 250°C. For triazole-containing compounds, thermal stability studies indicate that decomposition typically initiates around 250-300°C [13] [14]. The 1,2,4-triazole ring system generally exhibits higher thermal stability compared to 1,2,3-triazole derivatives, with energy barriers for primary decomposition pathways around 52 kcal/mol for 1,2,4-triazole versus 45 kcal/mol for 1,2,3-triazole [15].
The TGA curve typically shows a sharp mass loss event between 300-450°C, representing the decomposition of the triazole ring and partial breakdown of the aromatic carboxylic acid framework. This major decomposition step usually accounts for 40-60% of the total mass loss. The decomposition process is highly exothermic, as evidenced by simultaneous differential thermal analysis (DTA) studies.
The final decomposition stage occurs above 450°C and involves the complete breakdown of the organic framework, including the isophthalic acid backbone. At temperatures above 500°C, only inorganic residues remain, typically consisting of metal oxides when the compound is part of a coordination polymer. The total organic content can be determined by calculating the mass loss between the completion of dehydration and the formation of the final inorganic residue.
Kinetic analysis of the thermal decomposition using methods such as Kissinger and Ozawa-Doyle approaches provides activation energy values for the decomposition processes [14]. The activation energies for triazole compounds typically range from 150-250 kJ/mol, depending on the specific substitution pattern and molecular environment.
The thermal decomposition products, as identified by thermogravimetric analysis coupled with mass spectrometry (TG-MS), include various gaseous species such as CO₂, NO₂, NO, HCN, N₂, and H₂O [14]. The evolution of these gases occurs at different temperature ranges, providing insights into the decomposition mechanism and pathway.
The thermal stability of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid makes it suitable for applications requiring moderate thermal resistance. The compound shows good stability up to approximately 250°C, making it appropriate for use in coordination polymers and metal-organic frameworks intended for applications at elevated temperatures. The multi-step decomposition profile provides opportunities for controlled thermal processing and potential applications in thermally responsive materials [16] [13].